Cas no 894008-06-1 (ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate)

ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-[[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
- ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate
-
- インチ: 1S/C20H20N4O3S2/c1-4-27-20(26)14-5-7-15(8-6-14)22-17(25)11-28-18-10-9-16(23-24-18)19-12(2)21-13(3)29-19/h5-10H,4,11H2,1-3H3,(H,22,25)
- InChIKey: UQRWQQYZTSECPU-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C1=CC=C(NC(CSC2=NN=C(C3SC(C)=NC=3C)C=C2)=O)C=C1
ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2006-0081-3mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-10mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-75mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-20μmol |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-15mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-2μmol |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-1mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-40mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-5mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2006-0081-25mg |
ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate |
894008-06-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoateに関する追加情報
Professional Introduction to Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate (CAS No. 894008-06-1)
Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate, identified by its CAS number 894008-06-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic rings and functional groups, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate features a benzoate backbone substituted with an acetamido group at the 4-position. This acetamido group is further connected to a pyridazine ring, which is linked to a thiazole ring through a sulfanyl group. The presence of these heterocyclic systems suggests that this compound may exhibit a range of biological activities, particularly in the context of drug discovery and development.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The combination of thiazole and pyridazine moieties in Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate makes it an intriguing candidate for further investigation. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Pyridazine derivatives, on the other hand, have shown promise in various pharmacological contexts, including as kinase inhibitors and antiviral agents.
The specific substitution pattern in Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate adds another layer of complexity to its potential biological effects. The sulfanyl group not only enhances the solubility and bioavailability of the compound but also introduces additional reactive sites that can be exploited for further chemical modifications. These modifications could lead to the development of more potent and selective drug candidates.
Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of heterocyclic compounds. Computational modeling and molecular dynamics simulations have been instrumental in predicting the binding modes of these molecules with biological targets. For instance, virtual screening techniques have been used to identify potential binding interactions between Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate and various enzymes and receptors relevant to human diseases.
The benzoate moiety in Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate is particularly noteworthy due to its ability to form stable complexes with other molecules. This property makes it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity. Additionally, the benzoate group can be further functionalized to introduce additional pharmacophores or to improve metabolic stability.
In the context of drug discovery, Ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-y lsulfanyl}acetamido)benzoate represents a promising lead compound that warrants further exploration. Its unique structural features and potential biological activities make it an attractive candidate for developing new therapeutic agents. Future studies should focus on synthesizing analogues of this compound and evaluating their pharmacological properties in vitro and in vivo.
The synthesis of Ethyl 4-(2-{6-(2,4-dimethyl -1,3-thiazol -5 -y l )py rid azin -3 -y lsulfany l }acetam ido )ben z o ate involves multi ple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriate precursors followed by functional group transformations such as sulfanylation and esterification. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one.
The pharmacokinetic properties of Ethyl 4-(2-{6-(2,4-dimethyl -1 ,3 -thia z ol -5 -y l )py rid azin -3 -y lsulfany l }acetam ido )ben z o ate are also important considerations in drug development. Factors such as solubility , bioavailability , metabolic stability , and excretion rate can significantly impact the efficacy and safety of a drug candidate. Computational tools can be used to predict these properties based on the molecular structure , allowing for rational design improvements.
In conclusion , Eth yl 4 -( 2 -{ 6 -( 2 ,4 -dim eth yl -1 ,3 -thia z ol -5 -y l ) py rid azin e -3 -y lsulfany l } acet amid o ) ben zo ate ( CAS No . < strong>89 4008 -0 6 -1 strong>) is a structurally complex organ ic compoun d with potential therapeutic applications . Its unique combination o f heterocyclic rings and functional groups makes it an intriguing candidate for further investigation . Future studies should focus on elucidating its biological activities , optimizing its synthetic route s , and evaluating its pharmacokinetic properties . By doing so , researchers can unlock the full potential o f this compoun d as a lead molecule for drug discovery .
894008-06-1 (ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate) 関連製品
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)
- 1214351-67-3(2-Mercapto-3,5,6-trifluoropyridine)
- 607742-55-2(Sb 742457(gsk 742457))
- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)




